N-Boc-Benzotriazole

Vue d'ensemble

Description

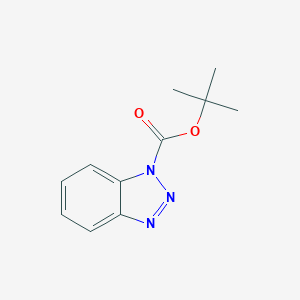

N-Boc-Benzotriazole is a derivative of Benzotriazole, a versatile synthetic auxiliary with unique physicochemical properties . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . An efficient method for the synthesis of N-acyl-benzotriazoles from a wide variety of protected amino acids has been developed . Recent developments in benzotriazole methodology have grown from an obscure level to very high popularity .Molecular Structure Analysis

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales .Physical And Chemical Properties Analysis

Benzotriazole is a very weak base with a pKa of 8.2 . It is quite a stable molecule because the fused benzene ring gives additional strength to the stability of the conjugate base .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol for constructing pharmacologically important heterocyclic skeletons .

- Method : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

- Results : This methodology has grown from an obscure level to very high popularity, since it has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

- Field : Organic Chemistry

- Application : A series of electron-rich 3-functionalized-2-aminothiophenes and 1,3-disubstituted 2-(methylthio)pyrroles were successfully synthesized using benzotriazole methodology .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The synthesis was successful, but no quantitative data or statistical analyses were provided .

- Field : Organic Chemistry

- Application : N-Boc-N-(benzotriazol-1-ylmethyl)benzylamine was successfully used as a 1,1-dipole equivalent for 4,5-disubstituted imidazolidin-2-ones .

- Method : The compound was treated with various nucleophiles in the presence of a Lewis acid catalyst .

- Results : The synthesis was successful, but no quantitative data or statistical analyses were provided .

Pharmacologically Important Heterocyclic Skeletons Construction

Synthesis of 3-Functionalized-2-Aminothiophenes and 1,3-Disubstituted 2-(Methylthio)Pyrroles

Synthesis of 4,5-Disubstituted Imidazolidin-2-Ones

- Field : Organic Chemistry

- Application : An efficient method for the synthesis of N-acyl-benzotriazoles from a wide variety of protected amino acids, as well as from compounds frequently used in drug discovery such as biotin and N-Fmoc polyethylene glycol, has been developed .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The synthesis was successful, but no quantitative data or statistical analyses were provided .

- Field : Organic Chemistry

- Application : The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor. It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

- Method : Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers. In some instances, both isomers display a similar reactivity while in some specific cases they display distinct reactivity profiles .

- Results : A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .

Synthesis of N-Acyl-Benzotriazoles

Preparation of Simple Benzotriazole Derivatives

Safety And Hazards

Orientations Futures

Benzotriazole derivatives have been used in the synthesis of a representative set of simple, yet versatile, 1H-benzotriazole derivatives . They have also been used in the synthesis of six-membered nitrogen heterocycles such as 2-vinylpiperidines . A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) has been developed .

Propriétés

IUPAC Name |

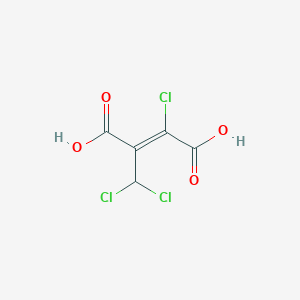

tert-butyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMQPTCDOIQMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395399 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-Benzotriazole | |

CAS RN |

130384-98-4 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)